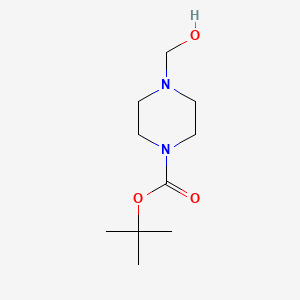
(R)-Cyclohexyl(3-methoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-环己基(3-甲氧基苯基)甲醇是一种手性醇类化合物,其特征在于环己基连接到甲氧基苯基部分。
准备方法
合成路线和反应条件: (R)-环己基(3-甲氧基苯基)甲醇的合成通常涉及相应酮,(R)-环己基(3-甲氧基苯基)酮的还原。这种还原可以使用各种还原剂来实现,例如在受控条件下使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4)。该反应通常在四氢呋喃 (THF) 或乙醇等惰性溶剂中于低温下进行,以确保高立体选择性。
工业生产方法: 在工业环境中,(R)-环己基(3-甲氧基苯基)甲醇的生产可能涉及催化加氢工艺。钯碳 (Pd/C) 或氧化铂 (PtO2) 等催化剂通常用于促进酮前体的加氢。该过程在高压和高温下进行,以实现高效的转化和高收率。
反应类型:
氧化: (R)-环己基(3-甲氧基苯基)甲醇可以被氧化形成相应的酮,(R)-环己基(3-甲氧基苯基)酮。常见的氧化剂包括三氧化铬 (CrO3) 和氯铬酸吡啶鎓 (PCC)。
还原: 该化合物可以使用强还原剂如氢化锂铝 (LiAlH4) 进一步还原形成 (R)-环己基(3-甲氧基苯基)甲烷。
取代: (R)-环己基(3-甲氧基苯基)甲醇中的羟基可以通过与试剂(如亚硫酰氯 (SOCl2) 或三溴化磷 (PBr3))反应,被其他官能团取代。
常见的试剂和条件:
氧化: 三氧化铬 (CrO3) 在乙酸中或氯铬酸吡啶鎓 (PCC) 在二氯甲烷中。
还原: 氢化锂铝 (LiAlH4) 在四氢呋喃 (THF) 中或硼氢化钠 (NaBH4) 在乙醇中。
取代: 亚硫酰氯 (SOCl2) 或三溴化磷 (PBr3) 在无水条件下。
主要产物:
氧化: (R)-环己基(3-甲氧基苯基)酮。
还原: (R)-环己基(3-甲氧基苯基)甲烷。
取代: 取决于所用试剂的不同,各种取代衍生物。
科学研究应用
化学: 它在合成复杂的有机分子和药物时,用作手性构建块。
生物学: 该化合物用于研究酶催化反应,并用作生化分析中的底物。
工业: 该化合物用于生产特种化学品,并用作合成先进材料的前体。
作用机制
(R)-环己基(3-甲氧基苯基)甲醇的作用机制很大程度上取决于其具体应用。在生物化学环境中,它可能作为酶的底物,经历酶促转化,导致生物活性化合物的形成。所涉及的分子靶标和途径可能会有所不同,但通常包括与特定酶或受体的相互作用,这些酶或受体促进其在生物系统中的转化或利用。
类似化合物:
- (S)-环己基(3-甲氧基苯基)甲醇
- (R)-环己基(4-甲氧基苯基)甲醇
- (R)-环己基(3-羟基苯基)甲醇
比较: (R)-环己基(3-甲氧基苯基)甲醇由于其特定的立体化学和官能团而具有独特性。与它的对映异构体,(S)-环己基(3-甲氧基苯基)甲醇相比,(R)-异构体可能表现出不同的生物活性,以及与手性环境的相互作用。3 位的甲氧基的存在也使其有别于其他异构体,例如 (R)-环己基(4-甲氧基苯基)甲醇,它们可能具有不同的化学反应性和应用。
相似化合物的比较
- (S)-Cyclohexyl(3-methoxyphenyl)methanol
- ®-Cyclohexyl(4-methoxyphenyl)methanol
- ®-Cyclohexyl(3-hydroxyphenyl)methanol
Comparison: ®-Cyclohexyl(3-methoxyphenyl)methanol is unique due to its specific stereochemistry and functional groups. Compared to its enantiomer, (S)-Cyclohexyl(3-methoxyphenyl)methanol, the ®-isomer may exhibit different biological activities and interactions with chiral environments. The presence of the methoxy group at the 3-position also distinguishes it from other isomers, such as ®-Cyclohexyl(4-methoxyphenyl)methanol, which may have different chemical reactivity and applications.
属性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
(R)-cyclohexyl-(3-methoxyphenyl)methanol |
InChI |
InChI=1S/C14H20O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11,14-15H,2-4,6-7H2,1H3/t14-/m1/s1 |
InChI 键 |
XGYYVZNWNVDZPC-CQSZACIVSA-N |
手性 SMILES |
COC1=CC=CC(=C1)[C@@H](C2CCCCC2)O |
规范 SMILES |
COC1=CC=CC(=C1)C(C2CCCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11887774.png)


![(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11887791.png)

![1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11887796.png)


![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11887818.png)
![(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)
![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)
